molecular formula C6H15ClN2O B1436470 2-methoxy-N,2-dimethylpropanimidamide hydrochloride CAS No. 2060021-59-0

2-methoxy-N,2-dimethylpropanimidamide hydrochloride

Cat. No.: B1436470
CAS No.: 2060021-59-0
M. Wt: 166.65 g/mol
InChI Key: GPKQYJVPCZPAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N,2-dimethylpropanimidamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-methoxy-N,2-dimethylpropanimidamide hydrochloride has several scientific research applications, including:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N,2-dimethylpropanimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methoxy-N,2-dimethylpropanimidamide hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its applications in various scientific research fields highlight its versatility and importance .

Properties

IUPAC Name

2-methoxy-N',2-dimethylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,9-4)5(7)8-3;/h1-4H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKQYJVPCZPAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NC)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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